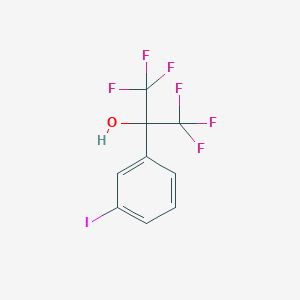

1,1,1,3,3,3-六氟-2-(3-碘苯基)丙-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

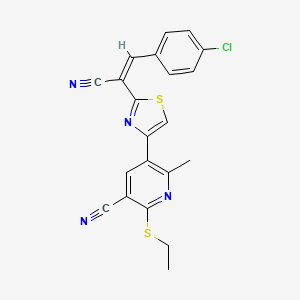

The compound 1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol is a fluorinated organic molecule that has garnered interest due to its potential applications in various fields of chemistry. The presence of multiple fluorine atoms makes it a candidate for use in the synthesis of fluoro-containing materials and as a protecting group in the synthesis of oligonucleotides .

Synthesis Analysis

The synthesis of related hexafluoro compounds has been achieved through different methods. For instance, long-chain 2,2-difluoro-3-hydroxyacids, which share a similar hexafluoroisopropanol backbone, have been synthesized using a selective haloform reaction with good to excellent yields under mild conditions . Another approach for synthesizing hexafluoro-2-organyl-propan-2-ols involves starting from anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane . These methods highlight the versatility and efficiency of synthesizing fluorinated compounds, which could be adapted for the synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol.

Molecular Structure Analysis

The molecular structure of a closely related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, has been determined by X-ray structure analysis. This analysis revealed the presence of strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers . Such structural insights are crucial for understanding the reactivity and potential applications of these fluorinated compounds.

Chemical Reactions Analysis

The reactivity of hexafluoroisopropanol derivatives is influenced by the presence of the fluorine atoms and the functional groups attached to the carbon framework. For example, the hexafluoro-2-propyl group has been used as a protecting group in oligonucleotide synthesis, demonstrating its stability and ease of removal . The reactivity of the iodophenyl group in 1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol could be exploited in further functionalization reactions, such as coupling reactions, due to the presence of the iodine atom.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties due to the high electronegativity and small size of fluorine atoms. These properties include increased thermal and chemical stability, as well as altered hydrophobicity and lipophilicity. The hexafluoroisopropanol moiety, in particular, has been used to modify the physical properties of compounds, such as solubility and boiling points . The cytotoxic activity of related trifluoromethyl sulfonamides has been evaluated, indicating that the introduction of fluorine atoms can significantly influence biological activity .

科学研究应用

多氟烷基化学物质的微生物降解

多氟烷基化学物质,包括全氟烷基部分,广泛用于各种工业和商业应用中。这些化学物质可以降解为全氟烷基羧酸 (PFCAs) 和磺酸 (PFSAs),由于其毒性特征,它们受到法规的约束。Liu 和 Avendaño (2013) 的综述深入探讨了重要前体(如基于氟代端基的化合物和全氟烷基磺酰胺衍生物)的环境生物降解性,阐明了微生物降解途径、半衰期以及潜在的新型降解中间体和产物 (Liu & Avendaño, 2013)。

过渡金属化合物的近边 X 射线吸收精细结构 (NEXAFS) 研究

过渡金属化合物,包括氧化物、氮化物、碳化物和硫化物,具有独特的物理和化学性质,使其成为广泛表面科学研究的主题。Chen (1998) 全面回顾了近边 X 射线吸收精细结构 (NEXAFS) 在研究这些化合物的电子和结构性质中的应用,强调了它们在材料科学、催化、生物科学和环境科学中的相关性 (Chen, 1998)。

新型氟化替代品的环境影响

Wang 等人 (2019) 探索了全氟和多氟烷基物质 (PFASs) 的新型氟化替代品,这些物质是新兴的持久性有机污染物。该研究调查了这些替代品的来源、环境分布和毒理学评估,揭示了其中一些替代品(如六氟丙烯氧化物二聚体 (HFPO-DA))是全球主要污染物,其毒性可能与传统 PFASs 相当甚至更严重,因此需要进一步进行毒理学研究 (Wang 等人,2019)。

抗结核药物设计中的氟化取代基

Thomas (1969) 强调了氟化取代基,尤其是三氟甲基,在抗结核药物设计中的重要性。该综述讨论了这些取代基如何调节抗结核药的药效学和药代动力学行为,强调了 -CF3 基团增强亲脂性和改善这些药物药理学特性的潜力 (Thomas, 1969)。

作用机制

Target of action

HFIP is generally used to denature the native state of proteins . It’s also used as a solvent in peptide chemistry .Mode of action

HFIP facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .Biochemical pathways

HFIP catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . Specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for HFIP are not readily available.Result of action

The molecular and cellular effects of HFIP’s action would depend on the specific reactions it’s involved in. For example, in the case of protein denaturation, it could lead to changes in protein structure and function .Action environment

HFIP is a thermally stable, highly polar, UV-transparent solvent that is miscible with water and many polar organic solvents . It’s used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) method to improve separation and detection .属性

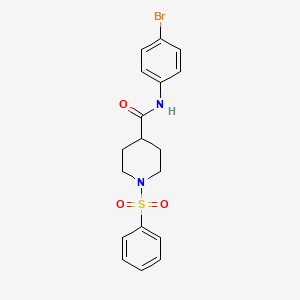

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(3-iodophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOTWQWXGRXHJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

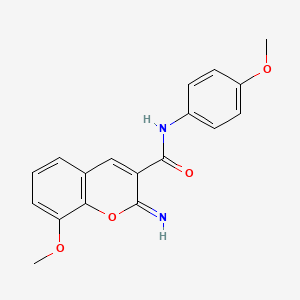

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)

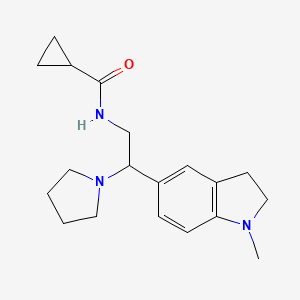

![N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide](/img/structure/B2516621.png)

![3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2516629.png)

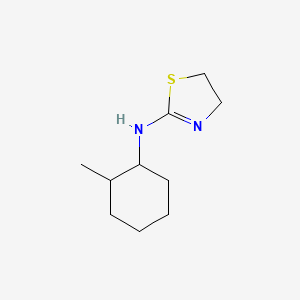

![5-[2-Methyl-4-(1,2-oxazol-5-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2516631.png)

![6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2516633.png)

![1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2516641.png)